N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c26-19(17-7-3-11-25(17)31(27,28)18-8-4-12-30-18)22-21-24-23-20(29-21)16-10-9-14-5-1-2-6-15(14)13-16/h4,8-10,12-13,17H,1-3,5-7,11H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZALLXUWGRYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety, an oxadiazole ring, and a thiophene sulfonamide group. Its molecular formula is with a molecular weight of approximately 376.43 g/mol. The structural diversity may contribute to its biological activity.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably:
- Retinoic Acid Receptor Gamma : The compound is known to bind to the retinoic acid receptor gamma, influencing pathways related to cell growth and differentiation.
- Inhibition of Key Enzymes : Compounds with similar structures have shown inhibition of enzymes such as carbonic anhydrase and phosphodiesterases, which play roles in cancer and other diseases .
Antitumor Activity
Research indicates that derivatives of the oxadiazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 | DNA/RNA synthesis inhibition |
| 20b | A-549 | 8.03 ± 0.5 | Apoptotic pathways activation |
The presence of the oxadiazole ring has been linked to enhanced antitumor activity due to its ability to interfere with nucleic acid synthesis without affecting protein synthesis .
Anticonvulsant Activity
Some studies have suggested that related compounds exhibit anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications in the thiophene or naphthalene components can enhance efficacy against seizure models .
Case Studies
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Study on Antitumor Effects : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in human lung cancer (A549) and liver cancer (HepG2) cell lines.
- Findings : The compound induced apoptosis through mitochondrial pathways and was also found to inhibit cell cycle progression.
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Anticonvulsant Screening : A series of pyrrolidine derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) test.
- Results : Certain derivatives showed promising results with significant protection against seizures compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential for predicting bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole/Thiadiazole Cores
Compound A : N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 894042-65-0)
- Key Differences : Replaces the oxadiazole core with a thiadiazole ring and substitutes the tetrahydronaphthalene with a 1,3-dioxolane-ethylsulfanyl group. The pyrrolidine moiety is oxidized to a 5-oxopyrrolidine.
- Implications : The thiadiazole core may reduce metabolic stability compared to oxadiazole, while the 5-oxopyrrolidine could alter conformational flexibility .
- Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Features a tetrahydroimidazopyridine scaffold instead of oxadiazole. Implications: The imidazopyridine system may offer distinct pharmacokinetic profiles, such as improved solubility or CNS penetration .
Analogues with Tetrahydronaphthalene Substitutions
- Compound C : 5-Substituted Tetrahydronaphthalen-2-yl Methyl with N-Phenyl-N-(piperidin-4-yl)propionamide
- Key Differences : Retains the tetrahydronaphthalene group but replaces the oxadiazole-pyrrolidine system with a piperidine-propionamide structure.
- Implications : The piperidine ring may enhance blood-brain barrier permeability compared to pyrrolidine, making this compound a candidate for CNS-targeted therapies .
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:
- Oxadiazole Derivatives: Known for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity due to their electron-deficient cores .
- Tetrahydronaphthalene Analogues : Demonstrated efficacy in cancer models by disrupting tubulin polymerization or acting as estrogen receptor modulators .
- Thiophene-Sulfonyl Derivatives : Exhibit anti-inflammatory and antiviral properties, likely due to sulfonyl group interactions with cysteine proteases or viral polymerases .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Pharmacokinetic Properties
Preparation Methods
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-carbohydrazide
The oxadiazole ring is constructed via cyclization of 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide with a nitrile source. The hydrazide is synthesized by treating 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with hydrazine hydrate in ethanol under reflux (Yield: 85–90%).
Reaction Conditions
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Hydrazine hydrate : 2.5 equivalents
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Solvent : Ethanol, reflux for 6–8 hours
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclodehydration with cyanogen bromide (BrCN) in the presence of sodium bicarbonate, forming the oxadiazole ring.
Optimized Parameters
-
Temperature : 80°C
-
Duration : 4 hours
-
Yield : 70–75%
Synthesis of 1-(Thiophene-2-sulfonyl)Pyrrolidine-2-carboxylic Acid
Sulfonylation of Pyrrolidine-2-carboxylic Acid
Pyrrolidine-2-carboxylic acid is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution.
Key Conditions
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Base : Triethylamine (2.2 equivalents)
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Solvent : Dichloromethane (DCM), 0°C to room temperature
-
Yield : 80–85%
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). 1H NMR confirms sulfonylation:
Amide Coupling of Oxadiazole Amine and Pyrrolidine Carboxylic Acid
Activation of Carboxylic Acid
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DMF, forming an active ester intermediate.
Coupling with Oxadiazole Amine
The activated ester reacts with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine to form the target amide.
Optimization Data
| Parameter | Value |
|---|---|
| Equivalents of HATU | 1.2 |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Analytical Validation and Purity Assessment
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Spectroscopic Characterization
-
HRMS (ESI) : m/z Calculated for C₂₃H₂₅N₅O₄S₂: 523.14; Found: 523.13 [M+H]⁺
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13C NMR : 165.2 ppm (amide carbonyl), 157.8 ppm (oxadiazole C=N)
Challenges and Mitigation Strategies
Steric Hindrance in Amide Coupling
The bulky tetrahydronaphthalene group reduces coupling efficiency. Using DIPEA as a base and elevated temperatures (40°C) improves reaction kinetics.
Sulfonylation Side Reactions
Competitive over-sulfonylation is suppressed by maintaining low temperatures (0°C) and stoichiometric control.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing HATU with EDCl/HOBt reduces costs without compromising yield (Yield: 60–65%).
Solvent Recycling
DMF is recovered via distillation, reducing waste and production costs by ~20%.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbon disulfide to form the oxadiazole ring. Subsequent coupling with tetrahydronaphthalene and thiophene sulfonyl groups requires optimized conditions (e.g., THF solvent, LAH reduction, and reflux with KOH) . Critical reagents include hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene derivatives. Purification often employs column chromatography or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are essential for structural validation?
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms proton and carbon environments, particularly for the oxadiazole and tetrahydronaphthalene moieties. Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and sulfonyl S=O (1150–1250 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, while elemental analysis ensures purity .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data is limited, standard precautions include:
- Using fume hoods to avoid inhalation of vapors.
- Wearing nitrile gloves and lab coats to prevent skin contact.
- Storing in sealed containers under dry, inert conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) during cyclocondensation minimizes side reactions.
- Catalysts : Use of pyridinium p-toluenesulfonate in THF improves oxadiazole ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Continuous flow reactors : For scalable synthesis, flow systems improve reproducibility and efficiency .
Q. How do structural modifications influence bioactivity in related compounds?
Structure-Activity Relationship (SAR) studies on analogous thiadiazole and oxadiazole derivatives reveal:
- Electron-withdrawing groups (e.g., nitro or sulfonyl) enhance antimicrobial activity by increasing electrophilicity.
- Tetrahydronaphthalene substitution : Bulky hydrophobic groups improve binding to enzyme pockets (e.g., cyclooxygenase-2) .
- Thiophene sulfonyl moiety : Enhances metabolic stability and bioavailability .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) before assays.
- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) across studies.
- Target selectivity : Use computational docking to predict off-target interactions (e.g., with kinases or GPCRs) .
Q. What computational strategies support the design of derivatives with enhanced photophysical properties?
Density Functional Theory (DFT) calculates electronic transitions and HOMO-LUMO gaps to predict fluorescence. Molecular dynamics simulations assess stability in biological matrices. Coupling these with experimental UV-Vis and fluorescence spectroscopy validates computational models .
Q. What in vivo mechanisms are hypothesized for anti-inflammatory activity?
Analogous compounds inhibit prostaglandin synthesis via COX-2 binding, confirmed by:
- Enzyme inhibition assays : Measure IC₅₀ values using recombinant COX-2.
- In vivo models : Carrageenan-induced rat paw edema tests show reduced inflammation with dose-dependent responses .
Q. How to assess metabolic stability and pharmacokinetic profiles?
- Microsomal assays : Incubate with liver microsomes to quantify half-life (t½) and metabolic clearance.
- Caco-2 permeability tests : Predict intestinal absorption.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
Q. What strategies mitigate synthetic challenges in scaling up production?
- Flow chemistry : Reduces reaction time and improves heat management for exothermic steps.
- Crystallization optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance yield.
- Quality-by-Design (QbD) : Statistical DOE identifies critical process parameters (e.g., pH, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
